Hydrazine Carboxamide,N-{4-[4(4-methoxyphenyl)-1-pipezinyl]phenyl}
Overview
Description
N-{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}hydrazinecarboxamide: is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a phenylhydrazinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}hydrazinecarboxamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Methoxyphenyl Group: The piperazine ring is then substituted with a methoxyphenyl group using a nucleophilic aromatic substitution reaction.
Formation of Phenylhydrazinecarboxamide: The phenylhydrazinecarboxamide moiety is synthesized by reacting phenylhydrazine with an appropriate carboxylic acid derivative.
Coupling Reaction: Finally, the methoxyphenyl-substituted piperazine is coupled with the phenylhydrazinecarboxamide under suitable conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the hydrazinecarboxamide moiety, potentially leading to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: It can be used as a probe to study biological processes due to its structural features.
Medicine:
Pharmaceutical Development:
Industry:
Material Science: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}hydrazinecarboxamide involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s ability to cross the blood-brain barrier, making it effective in targeting central nervous system disorders. The hydrazinecarboxamide moiety may interact with enzymes or other proteins, altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor in polymer synthesis.
4-Methoxyphenethylamine: A compound used as a precursor in the synthesis of various organic compounds.
Trimethoxyphenylsilane: A compound used in the synthesis of silane derivatives.
Uniqueness: N-{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}hydrazinecarboxamide is unique due to its combination of a piperazine ring, methoxyphenyl group, and hydrazinecarboxamide moiety. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
1-amino-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-25-17-8-6-16(7-9-17)23-12-10-22(11-13-23)15-4-2-14(3-5-15)20-18(24)21-19/h2-9H,10-13,19H2,1H3,(H2,20,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJKOFVYSSHYQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356247 | |
Record name | N-{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}hydrazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47199249 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
74852-89-4 | |
Record name | N-{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}hydrazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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